What is Fluorofenidone-d3 and its primary use in research?
What is Fluorofenidone-d3 and its primary use in research?
Introduction
Fluorofenidone-d3 is the deuterated analogue of Fluorofenidone, a novel pyridone derivative with potent anti-inflammatory and anti-fibrotic properties. In the realm of drug development and clinical research, stable isotope-labeled compounds like Fluorofenidone-d3 are indispensable tools. Its primary application in research is as an internal standard for the quantitative analysis of Fluorofenidone in biological matrices. The incorporation of three deuterium atoms (d3) results in a molecule that is chemically identical to Fluorofenidone but has a higher molecular weight. This mass difference allows for its distinct detection by mass spectrometry, making it an ideal internal standard to ensure the accuracy and precision of pharmacokinetic and metabolic studies of Fluorofenidone.
This technical guide provides an in-depth overview of Fluorofenidone-d3, its core applications, and the methodologies employed in its use. It is intended for researchers, scientists, and drug development professionals engaged in the study of Fluorofenidone and related compounds.
Quantitative Data
The following table summarizes the key quantitative data for Fluorofenidone. While a specific Certificate of Analysis for Fluorofenidone-d3 is not publicly available, its nominal and exact masses are calculated based on the addition of three deuterium atoms in place of three protium atoms.
| Property | Fluorofenidone | Fluorofenidone-d3 (Calculated) |
| Molecular Formula | C₁₂H₁₀FNO | C₁₂H₇D₃FNO |
| Nominal Mass | 203 g/mol | 206 g/mol |
| Exact Mass | 203.0746 g/mol | 206.0934 g/mol |
| Isotopic Purity | Not Applicable | >98% (Typical for internal standards) |
| Chemical Purity | >98% | >98% |
Mechanism of Action of Fluorofenidone
Fluorofenidone exerts its therapeutic effects by modulating several key signaling pathways involved in inflammation and fibrosis. Understanding these pathways is crucial for designing and interpreting studies where Fluorofenidone-d3 is used to quantify the parent drug's concentration and correlate it with its pharmacological activity.
Inhibition of TGF-β1 Signaling
Transforming growth factor-beta 1 (TGF-β1) is a central mediator of fibrosis. Fluorofenidone has been shown to inhibit the TGF-β1 signaling pathway, thereby reducing the expression of pro-fibrotic genes.
Modulation of the NF-κB Pathway
Nuclear factor-kappa B (NF-κB) is a critical regulator of inflammatory responses. Fluorofenidone can suppress the activation of the NF-κB pathway, leading to a reduction in the production of pro-inflammatory cytokines.
Regulation of the PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is involved in cell growth, proliferation, and survival. Fluorofenidone has been shown to inhibit this pathway, which can contribute to its anti-fibrotic effects.
Experimental Protocols
The primary use of Fluorofenidone-d3 is as an internal standard in bioanalytical methods for the quantification of Fluorofenidone in biological samples such as plasma, serum, or tissue homogenates. Below is a representative experimental protocol for the analysis of Fluorofenidone in plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Representative UPLC-MS/MS Method for Quantification of Fluorofenidone in Plasma
1. Sample Preparation (Protein Precipitation)
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To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of Fluorofenidone-d3 internal standard working solution (e.g., 100 ng/mL in methanol).
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Vortex mix for 30 seconds.
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Add 300 µL of acetonitrile to precipitate proteins.
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Vortex mix vigorously for 2 minutes.
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Centrifuge at 13,000 rpm for 10 minutes at 4°C.
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Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitute the residue in 100 µL of the mobile phase.
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Vortex mix and transfer to an autosampler vial for UPLC-MS/MS analysis.
2. Chromatographic Conditions
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UPLC System: Waters ACQUITY UPLC or equivalent
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Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
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Mobile Phase A: 0.1% Formic Acid in Water
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile
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Gradient Elution:
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0-0.5 min: 95% A
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0.5-2.0 min: Linear gradient to 5% A
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2.0-2.5 min: Hold at 5% A
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2.5-2.6 min: Linear gradient to 95% A
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2.6-3.5 min: Hold at 95% A (re-equilibration)
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Flow Rate: 0.4 mL/min
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Column Temperature: 40°C
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Injection Volume: 5 µL
3. Mass Spectrometric Conditions
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Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or Waters Xevo TQ-S)
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Ionization Mode: Electrospray Ionization (ESI), Positive
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Multiple Reaction Monitoring (MRM) Transitions:
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Fluorofenidone: Q1: m/z 204.1 → Q3: m/z 122.1 (Quantifier), m/z 95.1 (Qualifier)
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Fluorofenidone-d3: Q1: m/z 207.1 → Q3: m/z 125.1
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Ion Source Parameters:
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Capillary Voltage: 3.5 kV
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Source Temperature: 150°C
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Desolvation Temperature: 450°C
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Desolvation Gas Flow: 800 L/hr
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Cone Gas Flow: 50 L/hr
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Collision Gas: Argon
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4. Data Analysis
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Quantification is performed by calculating the peak area ratio of the analyte (Fluorofenidone) to the internal standard (Fluorofenidone-d3).
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A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards.
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The concentration of Fluorofenidone in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.
Experimental Workflow Diagram
Conclusion
Fluorofenidone-d3 is a critical research tool that enables the accurate and precise quantification of Fluorofenidone in biological systems. Its use as an internal standard in UPLC-MS/MS and other mass spectrometry-based bioanalytical methods is fundamental to the robust characterization of the pharmacokinetics, bioavailability, and metabolism of Fluorofenidone. The detailed understanding of the parent compound's mechanism of action, coupled with reliable quantitative data, allows researchers to build a comprehensive picture of its therapeutic potential. This technical guide provides a foundational understanding for scientists and researchers working with this important compound.
